
(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid;dihydrochloride is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a pyridine ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid;dihydrochloride typically involves the use of starting materials such as 2-methylpyridine and amino acids. One common method involves the α-methylation of substituted pyridines using a continuous flow setup. This method is advantageous due to its high selectivity, shorter reaction times, and reduced waste . The reaction proceeds with the use of Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale continuous flow synthesis. This method is preferred due to its efficiency, safety, and environmental benefits. The use of continuous flow reactors allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds with medicinal value.
Biology: Studied for its potential role in biological processes and as a building block for bioactive molecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid;dihydrochloride can be compared with other similar compounds, such as:
2-Amino-3-methylpyridine: A related compound with similar structural features but different functional groups.
2-Amino-4-methylpyridine: Another derivative with a methyl group at a different position on the pyridine ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2-methylpyridin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6-7(3-2-4-11-6)5-8(10)9(12)13;;/h2-4,8H,5,10H2,1H3,(H,12,13);2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZWEVSANBDPB-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)C[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-6,6-dimethyl-1-(1-oxopropoxy)-, 1,1-dimethylethyl ester](/img/structure/B8076959.png)
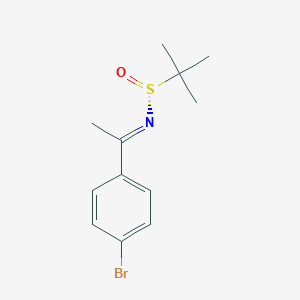

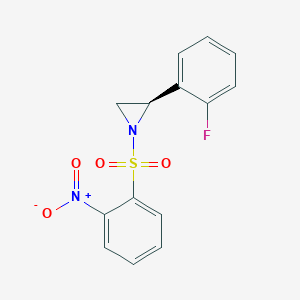
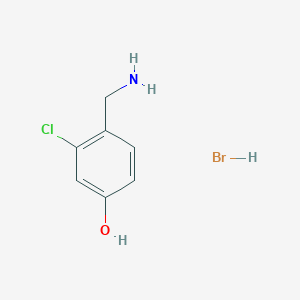
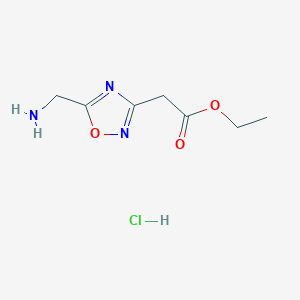
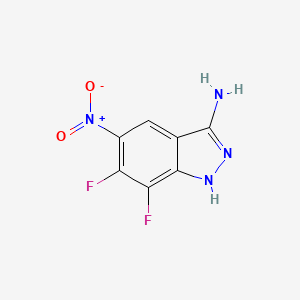
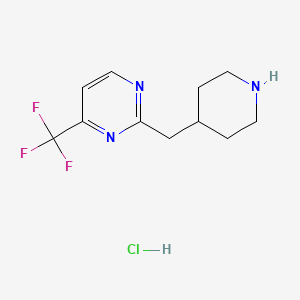
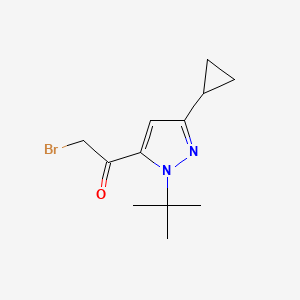
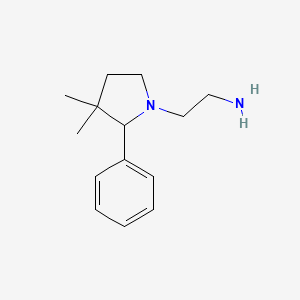
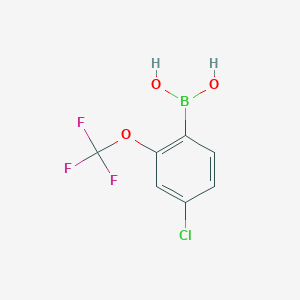
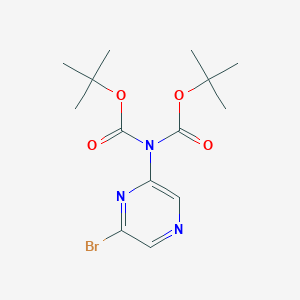

![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one](/img/structure/B8077040.png)
